molecular formula C23H19NO5 B2668922 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-hydroxyacetic acid CAS No. 2241130-31-2

2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-hydroxyacetic acid

Cat. No. B2668922
CAS RN: 2241130-31-2
M. Wt: 389.407
InChI Key: KEFYBPPLANNTNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-hydroxyacetic acid” is a unique chemical with a complex structure . It is a solid substance .


Synthesis Analysis

The synthesis pathway for this compound involves several steps. First, the amine group is protected by reacting 9H-Fluorene with methoxycarbonyl chloride in the presence of DIPEA to form (9H-Fluoren-9-ylmethoxycarbonyl)amine. Then, the amide bond is formed by reacting (9H-Fluoren-9-ylmethoxycarbonyl)amine with 4-methoxyphenylacetic acid, DCC, and NHS in the presence of DIPEA. Finally, the amine group is deprotected by treating the resulting compound with HCl in methanol.


Molecular Structure Analysis

The molecular formula of this compound is C26H25NO5, and its molecular weight is 431.5 g/mol. The SMILES string representation of the compound is COCC [C@@H] (C (O)=O)NC (OCC1C2=CC=CC=C2C3=CC=CC=C13)=O .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the protection of the amine group, the formation of the amide bond, and the deprotection of the amine group.


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular formula is C26H25NO5, and its molecular weight is 431.5 g/mol.

Scientific Research Applications

Protective Group in Peptide Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is extensively used as a protective group for hydroxy-groups in the synthesis of peptides and oligonucleotides. This application is significant in the context of protecting functional groups that are sensitive to certain conditions required in chemical reactions. The Fmoc group can be conveniently removed without affecting other sensitive groups, showcasing its utility in complex synthesis sequences (Gioeli & Chattopadhyaya, 1982).

Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis, the Fmoc group serves as a cornerstone for developing novel methodologies that facilitate the synthesis of peptide amides. These methodologies highlight the Fmoc group's role in enhancing efficiency and purity in peptide synthesis, making it a crucial tool for researchers in the field of biochemistry and molecular biology (Funakoshi et al., 1988).

Facile Synthesis of Structurally Diverse Compounds

The use of Fmoc-protected intermediates has been explored for the facile synthesis of structurally diverse N-substituted hydroxamic acids. This approach utilizes solid-phase techniques to achieve high efficiency and versatility in synthesizing compounds with potential biological activities (Mellor & Chan, 1997).

Novel Linkers for Solid-Phase Synthesis

The synthesis and application of novel linkers based on the Fmoc group for solid-phase synthesis highlight its versatility and stability. These linkers offer higher acid stability compared to standard options, facilitating the immobilization and modification of various compounds, thus broadening the scope of solid-phase synthesis applications (Bleicher, Lutz, & Wuethrich, 2000).

properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]-2-hydroxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c25-21(22(26)27)14-9-11-15(12-10-14)24-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21,25H,13H2,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFYBPPLANNTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-hydroxyacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.